N-(pyridin-4-yl)cyclohexanecarboxamide
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Overview
Description
N-(pyridin-4-yl)cyclohexanecarboxamide is a monocarboxylic acid amide that features a pyridine nucleus substituted at the nitrogen of the aminocarbony group. This compound is known for its inhibitory activity against Rho-associated protein kinase (ROCK) enzymes . It has garnered significant interest in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with pyridin-4-ylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(pyridin-4-yl)cyclohexanecarboxamide has a wide range of scientific research applications:
Industry: It may be utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
N-(pyridin-4-yl)cyclohexanecarboxamide exerts its effects primarily through the inhibition of Rho-associated protein kinase (ROCK) enzymes . By binding to the catalytic site of ROCK-I and ROCK-II, it prevents the phosphorylation of downstream targets involved in actin cytoskeleton organization. This inhibition leads to reduced cell contraction, motility, and proliferation, which are critical in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds
Y-27632: A well-known ROCK inhibitor with a similar structure and mechanism of action.
Fasudil: Another ROCK inhibitor used clinically for the treatment of cerebral vasospasm.
H-1152: A potent and selective ROCK inhibitor with applications in cardiovascular research.
Uniqueness
N-(pyridin-4-yl)cyclohexanecarboxamide stands out due to its specific structural features and its potential for selective inhibition of ROCK enzymes. Its unique combination of a cyclohexane ring and a pyridine nucleus provides distinct pharmacokinetic and pharmacodynamic properties compared to other ROCK inhibitors .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-pyridin-4-ylcyclohexanecarboxamide |
InChI |
InChI=1S/C12H16N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h6-10H,1-5H2,(H,13,14,15) |
InChI Key |
ZRCHIRBBTSZVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
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